6-Bromo-3-formyl-4-indazolecarboxylic acid
Overview
Description
6-Bromo-3-formyl-4-indazolecarboxylic acid is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This compound, in particular, is characterized by the presence of a bromine atom, a formyl group, and a carboxylic acid group attached to the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-formyl-4-indazolecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of an indazole precursor followed by formylation and carboxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques, such as chromatography, can help in obtaining the compound in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-formyl-4-indazolecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: 6-Bromo-3-carboxy-4-indazolecarboxylic acid.
Reduction: 6-Bromo-3-hydroxymethyl-4-indazolecarboxylic acid.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-3-formyl-4-indazolecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 6-Bromo-3-formyl-4-indazolecarboxylic acid involves its interaction with specific molecular targets in biological systems. The bromine atom and formyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Formyl-4-indazolecarboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
6-Bromoindazole: Lacks the formyl and carboxylic acid groups, which are important for its chemical properties and applications.
4-Indazolecarboxylic acid: Lacks both the bromine and formyl groups, making it less versatile in chemical reactions.
Uniqueness
6-Bromo-3-formyl-4-indazolecarboxylic acid is unique due to the presence of all three functional groups (bromine, formyl, and carboxylic acid) on the indazole ring
Properties
IUPAC Name |
6-bromo-3-formyl-2H-indazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-4-1-5(9(14)15)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWALVSNSOFONE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)C=O)C(=O)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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